chemical structure and properties of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole
chemical structure and properties of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole
Title: Structural Dynamics, Synthesis, and Pharmacological Profiling of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole: A Senior Application Scientist’s Guide
Executive Summary
In the landscape of rational drug design and advanced materials science, the benzimidazole scaffold represents a "privileged structure" capable of interacting with diverse biological targets through hydrogen bonding, π−π stacking, and hydrophobic interactions[1]. Among its highly substituted derivatives, 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole (CAS: 60915-20-0) stands out as a conformationally locked, lipophilic entity[2]. This technical whitepaper dissects the structural causality, regioselective synthesis workflows, and pharmacological utility of this specific tetramethylated heterocycle, providing drug development professionals with a self-validating framework for its application.
Physicochemical Properties & Structural Causality
The unique substitution pattern of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole is not merely structural—it is a deliberate tuning of physicochemical properties designed to optimize target engagement and metabolic stability.
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N1-Methylation (Conformational Locking): In unsubstituted benzimidazoles, the acidic proton rapidly exchanges between the N1 and N3 positions, leading to tautomerism. This dynamic state complicates Structure-Activity Relationship (SAR) studies because the active pharmacophore can adopt multiple binding poses. Methylation at N1 permanently locks the molecule into a single 3D vector, ensuring predictable receptor interactions.
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C2-Methylation (Steric Shielding): The C2 position of the benzimidazole ring is highly susceptible to enzymatic oxidation by Cytochrome P450 enzymes. The addition of a methyl group provides critical steric bulk, significantly increasing the molecule's metabolic half-life.
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C5 & C7-Methylation (Electronic Tuning): Alkyl groups are electron-donating via hyperconjugation. Methylating the benzene ring at the 5 and 7 positions increases the electron density of the aromatic system, enhancing its ability to act as a π -donor in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within hydrophobic binding pockets[1].
Quantitative Data Summary
| Parameter | Value / Description |
| Chemical Name | 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole |
| CAS Registry Number | 60915-20-0[2] |
| Molecular Formula | C11H14N2[3] |
| Molecular Weight | 174.246 g/mol [2] |
| Core Scaffold | Benzimidazole |
| Substitution Pattern | Tetramethyl (N1, C2, C5, C7) |
De Novo Synthesis & Regioselective Workflows
The synthesis of highly substituted benzimidazoles typically relies on the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by oxidative cyclization[4]. However, the asymmetric nature of the 3,5-dimethylbenzene-1,2-diamine precursor introduces a profound regioselectivity challenge during N-alkylation.
Experimental Protocol: Regioselective Synthesis & N-Methylation
This protocol is designed as a self-validating system, ensuring that kinetic control is maintained to isolate the correct regioisomer.
Phase 1: Phillips-Ladenburg Condensation
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Preparation: In a round-bottom flask, combine 3,5-dimethylbenzene-1,2-diamine (1.0 eq) and glacial acetic acid (which acts as both solvent and reactant)[4].
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Cyclization: Add 4N hydrochloric acid as a condensing agent. Heat the mixture to 90 °C for 3 hours to facilitate condensation and cyclization into 2,5,7-trimethyl-1H-benzo[d]imidazole[4].
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Validation: Monitor via TLC (Ethyl Acetate:Hexane, 1:2 v/v). Upon completion, neutralize with aqueous ammonia to precipitate the intermediate. Filter and dry.
Phase 2: NaH-Mediated N-1 Regioselective Alkylation Causality Note: The base and solvent combination is critical. A strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF) ensures complete deprotonation without competing nucleophilic attack[5].
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Deprotonation: To a flame-dried flask under Argon, suspend the intermediate in anhydrous THF. Cool to 0 °C. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation[5].
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Kinetic Alkylation: Cool the reaction back to 0 °C. Running the reaction at a lower temperature favors the kinetically controlled product and prevents thermodynamic equilibration[5]. Add Methyl Iodide (1.2 eq) dropwise.
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Isolation: Quench with ice-cold water and extract with Ethyl Acetate.
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Regioisomer Separation: The reaction yields a mixture of 1,2,5,7-tetramethyl and 1,2,4,6-tetramethyl isomers due to the asymmetric 5,7-dimethyl substitution. Separate via silica gel column chromatography. The 1,2,5,7-isomer elutes differently due to the steric shielding of the C7 methyl group against the N1 methyl group.
Fig 1: Regioselective synthesis workflow of 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole.
Pharmacological Profiling & Target Engagement
Benzimidazole derivatives are heavily utilized in oncology and antimicrobial drug development[6]. The structural similarity of the benzimidazole nucleus to naturally occurring purines allows its derivatives to effectively bind with critical biomolecular targets, most notably tubulin and various kinases[1].
Mechanism of Action: Microtubule Disruption Highly substituted benzimidazoles often act as potent inhibitors of microtubule polymerization. By binding to the colchicine site on β -tubulin, the lipophilic tetramethylated core prevents the formation of the mitotic spindle[1]. This conformational lock triggers the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase, ultimately culminating in programmed cell death (apoptosis) via intrinsic pathways[1].
Fig 2: Pharmacological mechanism of benzimidazole-mediated tubulin inhibition and apoptosis.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized 1,2,5,7-tetramethyl-1H-benzo[d]imidazole and confirm the exclusion of the 1,2,4,6-isomer, rigorous analytical validation is mandatory[6].
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1 H-NMR (400 MHz, CDCl 3 ): Look for distinct singlet integrations for the four methyl groups. The C5 and C7 methyls will appear slightly upfield compared to the N1 and C2 methyls. The aromatic region will display two distinct protons (H-4 and H-6) appearing as meta-coupled doublets ( J≈1.5 Hz), confirming the 5,7-substitution pattern.
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13 C-NMR (100 MHz, CDCl 3 ): Eleven distinct carbon signals must be present, validating the lack of molecular symmetry that would otherwise reduce the carbon count.
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LC-MS (ESI+): Confirm the molecular ion peak at m/z 175.25 [M+H]+ , corresponding to the exact mass of the tetramethylated product.
Comprehensive References
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molaid.com - 1,2,5,7-tetramethyl-1H-benzoimidazole - CAS号. Available at:
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bidepharm.com - CAS:60915-20-0 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole. Available at:
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benchchem.com - 1-Benzyl-1H-benzimidazole Application Notes and Protocols. Available at:
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researchgate.net - Synthesis, in-silico Designing, SAR and Microbiological Evaluation of Novel Amide Derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid. Available at:
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benchchem.com - Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Available at:
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benchchem.com - Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Available at:
Sources
- 1. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 2. 1,2,5,7-tetramethyl-1<i>H</i>-benzoimidazole - CAS号 60915-20-0 - 摩熵化学 [molaid.com]
- 3. CAS:60915-20-01,2,5,7-Tetramethyl-1H-benzo[d]imidazole-毕得医药 [bidepharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
